Benzene, 1,2-dibromo-4-chloro-
Overview
Description
“Benzene, 1,2-dibromo-4-chloro-” is a polyhalo substituted benzene . It has a molecular weight of 270.349 .
Synthesis Analysis
The synthesis of polyhalo substituted benzenes like “Benzene, 1,2-dibromo-4-chloro-” often involves electrophilic aromatic substitution reactions . For instance, a bromination or chlorination reaction can be used to introduce the bromine or chlorine substituents . The presence of electron-withdrawing groups can enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of “Benzene, 1,2-dibromo-4-chloro-” consists of a benzene ring with two bromine atoms and one chlorine atom attached . The exact positions of these substituents on the benzene ring can be determined using techniques like IR and Raman spectral data .Chemical Reactions Analysis
“Benzene, 1,2-dibromo-4-chloro-” can undergo various chemical reactions. For example, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of different Suzuki catalysts . Nucleophilic substitution reactions involving aromatic rings are also possible .Physical And Chemical Properties Analysis
“Benzene, 1,2-dibromo-4-chloro-” has a density of 2.0±0.1 g/cm3 . Its boiling point is 255.3±20.0 °C at 760 mmHg, and it has an enthalpy of vaporization of 47.3±3.0 kJ/mol .Scientific Research Applications
Application 1: Synthesis of Polysubstituted Benzenes
- Summary of the Application : Polysubstituted benzenes, such as 1,2-dibromo-4-chlorobenzene, are used in the synthesis of complex organic molecules. The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings .
- Methods of Application : The synthesis involves multiple steps, including bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 . The order in which these reactions are carried out is often critical to the success of the overall scheme .
- Results or Outcomes : The result is a polysubstituted benzene, which can be used as an intermediate in further reactions .
Application 2: Gas Chromatography and Liquid Chromatography Analysis
- Summary of the Application : 1-Bromo-2-chlorobenzene is used in Gas Chromatography and Liquid Chromatography analysis . It is also used as an intermediate in pharmaceutical and synthetic chemistry .
- Methods of Application : In chromatography, the compound is used as a standard or a solvent. The compound’s unique properties allow it to separate, identify, and quantify each component in a mixture .
- Results or Outcomes : The use of 1-Bromo-2-chlorobenzene in chromatography allows for accurate analysis of complex mixtures .
Application 3: Preparation of Arylpiperidines and Aryltetrahydropyridines
- Summary of the Application : Compounds like 2-Bromochlorobenzene are used as intermediates in the preparation of arylpiperidines and aryltetrahydropyridines . These compounds act as 5-HT2C agonists, which are often used in the treatment of central nervous system disorders .
- Methods of Application : The specific methods of application would depend on the exact synthesis route chosen, but it would involve various organic reactions to incorporate the aryl group into the piperidine or tetrahydropyridine structure .
- Results or Outcomes : The result is the production of arylpiperidines and aryltetrahydropyridines, which can be used in the development of pharmaceuticals .
Application 4: Synthesis of 1,2,3-Triazoles
- Summary of the Application : 1-Bromo-4-chlorobenzene is used in the synthesis of 1,2,3-triazoles . Triazoles are a class of organic compounds that have a five-membered ring of two carbon atoms and three nitrogen atoms .
- Methods of Application : The synthesis involves metathesis reactions with halides . The specific procedures would depend on the exact synthesis route chosen .
- Results or Outcomes : The result is the production of 1,2,3-triazoles, which have various applications in medicinal chemistry and material science .
Application 5: Synthesis of Arylpiperidines and Aryltetrahydropyridines
- Summary of the Application : Compounds like 2-Bromochlorobenzene are used as intermediates in the preparation of arylpiperidines and aryltetrahydropyridines . These compounds act as 5-HT2C agonists, which are often used in the treatment of central nervous system disorders .
- Methods of Application : The specific methods of application would depend on the exact synthesis route chosen, but it would involve various organic reactions to incorporate the aryl group into the piperidine or tetrahydropyridine structure .
- Results or Outcomes : The result is the production of arylpiperidines and aryltetrahydropyridines, which can be used in the development of pharmaceuticals .
Application 6: Synthesis of 1,2,3-Triazoles
- Summary of the Application : 1-Bromo-4-chlorobenzene is used in the synthesis of 1,2,3-triazoles . Triazoles are a class of organic compounds that have a five-membered ring of two carbon atoms and three nitrogen atoms .
- Methods of Application : The synthesis involves metathesis reactions with halides . The specific procedures would depend on the exact synthesis route chosen .
- Results or Outcomes : The result is the production of 1,2,3-triazoles, which have various applications in medicinal chemistry and material science .
Safety And Hazards
Future Directions
The future directions for “Benzene, 1,2-dibromo-4-chloro-” could involve further exploration of its reactivity and potential applications. For instance, its ability to undergo Suzuki–Miyaura cross-coupling reactions could be leveraged in the synthesis of complex organic molecules . Additionally, understanding the directing effects of substituents on the benzene ring could aid in the planning of syntheses of substituted aromatic compounds .
properties
IUPAC Name |
1,2-dibromo-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKNVKLWIJHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209783 | |
Record name | Benzene, 1,2-dibromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2-dibromo-4-chloro- | |
CAS RN |
60956-24-3 | |
Record name | Benzene, 1,2-dibromo-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dibromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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